molecular formula C9H11N3O B047048 3,8-Diazabicyclo[3.2.1]octane-6-carbonitrile,8-methyl-4-methylene-2-oxo-,exo-(9CI) CAS No. 112394-19-1

3,8-Diazabicyclo[3.2.1]octane-6-carbonitrile,8-methyl-4-methylene-2-oxo-,exo-(9CI)

Cat. No.: B047048
CAS No.: 112394-19-1
M. Wt: 177.2 g/mol
InChI Key: SNLBSDOHXWPPFR-FXQIFTODSA-N
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Description

3,8-Diazabicyclo[3.2.1]octane-6-carbonitrile,8-methyl-4-methylene-2-oxo-,exo-(9CI) is a complex organic compound with a bicyclic structure containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,8-Diazabicyclo[3.2.1]octane-6-carbonitrile,8-methyl-4-methylene-2-oxo-,exo-(9CI) typically involves multiple steps, starting with the construction of the bicyclic core. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a key structural component. This process often requires the use of specific catalysts and reaction conditions to ensure the desired stereochemistry.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions under controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3,8-Diazabicyclo[3.2.1]octane-6-carbonitrile,8-methyl-4-methylene-2-oxo-,exo-(9CI) can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are often facilitated by specific reagents and conditions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium(VI) oxide for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions. Substitution reactions may involve nucleophiles and electrophiles under controlled temperature and solvent conditions.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 3,8-Diazabicyclo[3.2.1]octane-6-carbonitrile,8-methyl-4-methylene-2-oxo-,exo-(9CI) can be used to study enzyme inhibition and receptor binding. Its interactions with biological targets can provide insights into the mechanisms of various biological processes.

Medicine: . It can be used to create new therapeutic agents with improved efficacy and safety profiles.

Industry: In industry, this compound can be utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including coatings, adhesives, and advanced materials.

Mechanism of Action

The mechanism by which 3,8-Diazabicyclo[3.2.1]octane-6-carbonitrile,8-methyl-4-methylene-2-oxo-,exo-(9CI) exerts its effects depends on its molecular targets and pathways involved. For example, in biological systems, it may interact with specific enzymes or receptors, leading to modulation of biological activities.

Comparison with Similar Compounds

Similar Compounds: Some similar compounds include other bicyclic amines and nitriles, such as 3,8-Diazabicyclo[3.2.1]octane-6-carbonitrile and 8-azabicyclo[3.2.1]octane. These compounds share structural similarities but may differ in their functional groups and biological activities.

Uniqueness: 3,8-Diazabicyclo[3.2.1]octane-6-carbonitrile,8-methyl-4-methylene-2-oxo-,exo-(9CI) is unique due to its specific substitution pattern and the presence of the methyl and methylene groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound in various applications.

Properties

IUPAC Name

(1S,5R,6R)-8-methyl-4-methylidene-2-oxo-3,8-diazabicyclo[3.2.1]octane-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c1-5-8-6(4-10)3-7(12(8)2)9(13)11-5/h6-8H,1,3H2,2H3,(H,11,13)/t6-,7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNLBSDOHXWPPFR-FXQIFTODSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CC(C1C(=C)NC2=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@H]2C[C@H]([C@@H]1C(=C)NC2=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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